molecular formula C₁₆H₁₆Na₂O₁₀ B128892 Ferulic acid 4-O-glucuronide CAS No. 86321-24-6

Ferulic acid 4-O-glucuronide

Cat. No. B128892
CAS RN: 86321-24-6
M. Wt: 370.31 g/mol
InChI Key: TWSIWBHKRJLZCF-MBAOVNHDSA-N
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Description

Ferulic acid 4-O-glucuronide is a metabolite derived from ferulic acid, a common phenolic compound found in fruits and vegetables. It is formed through the conjugation of ferulic acid with glucuronic acid, a process that typically occurs in the liver as part of the body's mechanism to increase the solubility of hydrophobic compounds for excretion . This metabolite retains some of the antioxidant properties of its parent compound, ferulic acid, and is involved in various biological activities that may contribute to health benefits .

Synthesis Analysis

The synthesis of ferulic acid 4-O-glucuronide has been achieved through chemical methods as well as enzymatic processes involving uridine 5'-diphosphoglucuronosyltransferases (UGTs). In one study, the acyl glucuronide of ferulic acid was synthesized and demonstrated strong antioxidant action . Another approach utilized recombinant Escherichia coli harboring glycosyltransferase GTBP1 for the regioselective glycosylation of ferulic acid, achieving a high molar yield of 4-O-β-d-glucopyranosylferulic acid .

Molecular Structure Analysis

Ferulic acid 4-O-glucuronide consists of a ferulic acid moiety linked to a glucuronic acid unit. The ferulic acid part contains a hydrophobic aromatic ring with a methoxy and a hydroxyl group, while the glucuronic acid provides a hydrophilic sugar moiety. This dual nature imparts amphipathic properties to the molecule, which may influence its antioxidant activity and bioavailability .

Chemical Reactions Analysis

The metabolism of ferulic acid to its glucuronide form involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to ferulic acid, catalyzed by UGT enzymes. UGT1A1 has been identified as the primary isoform responsible for this reaction, with other UGT1A isoforms and UGT2B7 also contributing to the glucuronidation process . The resulting glucuronide exhibits antioxidant activity, as demonstrated in studies of low-density lipoprotein (LDL) oxidation .

Physical and Chemical Properties Analysis

Ferulic acid 4-O-glucuronide is more hydrophilic than its parent compound due to the presence of the glucuronic acid moiety. This increased solubility facilitates its excretion from the body. The metabolite has been detected in biological fluids such as plasma and urine, indicating its role in the metabolism and excretion of ferulic acid . Despite its hydrophilicity, ferulic acid 4-O-glucuronide still exhibits significant antioxidant activity, which may be attributed to the retention of the phenolic structure of ferulic acid .

Scientific Research Applications

Antioxidant Activity

  • Ferulic acid 4-O-glucuronide exhibits significant antioxidant properties. Studies have demonstrated that some metabolites of phenolic acids, including ferulic acid 4-O-glucuronide, retain strong antioxidant capabilities (Piazzon et al., 2012).
  • Additionally, ferulic acid β-glucuronide, a metabolite formed from ferulic acid, has shown stronger antioxidant activity than ferulic acid itself in certain systems, such as LDL oxidation (Ohta et al., 1997).

Metabolism and Bioavailability

  • Ferulic acid is predominantly metabolized in the liver and is absorbed quickly from the stomach as the free form. Upon metabolism, it forms various conjugates, including ferulic acid glucuronide (Zhao et al., 2004).
  • The absorption and metabolism of ferulic acid and its derivatives, such as ferulic acid 4-O-glucuronide, are crucial for its bioavailability and potential health benefits (Kern et al., 2003).

Therapeutic and Health Benefits

  • Ferulic acid and its derivatives, including ferulic acid 4-O-glucuronide, have been studied for various health benefits. These benefits include antioxidant, anti-inflammatory, and antimicrobial properties, and potential protective effects against diseases like cancer, cardiovascular diseases, and diabetes (Ou & Kwok, 2004).

Role in Functional Foods and Pharmaceuticals

  • Due to its low toxicity and various physiological functions, ferulic acid is widely used in the food and cosmetic industries. Its derivatives, including ferulic acid 4-O-glucuronide, may also play a role in these industries as antioxidants and as components of sports foods and skin protection agents (Ou & Kwok, 2004).

Safety And Hazards

In silico simulation analysis predicted permeability of ferulic acid across the blood-brain barrier (BBB) and an oral LD50 calculated value of 1772 mg/kg, with a toxicity class of 4 . This indicates the antioxidative and protective effects of ferulic acid in oxidative brain injury .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSIWBHKRJLZCF-MBAOVNHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341677
Record name Ferulic acid 4-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferulic acid 4-O-glucuronide

CAS RN

86321-24-6, 1093679-70-9
Record name (2S,3S,4S,5R,6S)-6-(4-((E)-2-Carboxyethenyl)-2-methoxyphenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferulic acid 4-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ferulic acid 4-O-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferulic acid 4-O-glucuronide
Reactant of Route 2
Ferulic acid 4-O-glucuronide
Reactant of Route 3
Ferulic acid 4-O-glucuronide
Reactant of Route 4
Ferulic acid 4-O-glucuronide
Reactant of Route 5
Ferulic acid 4-O-glucuronide
Reactant of Route 6
Ferulic acid 4-O-glucuronide

Citations

For This Compound
112
Citations
A Piazzon, U Vrhovsek, D Masuero… - Journal of agricultural …, 2012 - ACS Publications
… On the contrary, ferulic acid 4′-O-glucuronide, which is the phenyl-O-glucuronide of ferulic … From our data, the activity of ferulic acid 4′-O-glucuronide was about 70-fold lower with …
Number of citations: 211 pubs.acs.org
K Omar, MH Grant, C Henderson, DG Watson - Xenobiotica, 2014 - Taylor & Francis
… The ferulic acid metabolites detected in plasma and urine included: ferulic acid glycine conjugate, ferulic acid 4-O-sulphate, ferulic acid 4-O-glucuronide and dihydroferulic acid. In …
Number of citations: 1 www.tandfonline.com
T Farrell, L Poquet, F Dionisi, D Barron… - … of pharmaceutical and …, 2011 - Elsevier
… Peaks 5 and 14 had [M−H] − at m/z 369 characteristic of ferulic acid-4-O-glucuronide, on which MS 2 produced m/z 193 and 113 corresponding to ferulic acid and cleavage ion of the …
Number of citations: 53 www.sciencedirect.com
PA Guy, M Renouf, D Barron, C Cavin, F Dionisi… - … of Chromatography B, 2009 - Elsevier
… -caffeoylquinic acid (5-CQA), 5-feruloylquinic acid (5-FQA), 3,5-dicaffeoylquinic acid (3,5-diCQA), dihydroferulic acid-4′-O-glucuronide (DHFA-4′-gluc), ferulic acid-4′-O-glucuronide …
Number of citations: 57 www.sciencedirect.com
G Serreli, M Le Sayec, E Thou, C Lacour, C Diotallevi… - Nutrients, 2021 - mdpi.com
… Primary Human Umbilical Vein Endothelial Cells (HUVEC) were exposed to ferulic acid, isoferulic acid, hydroferulic acid, ferulic acid 4-O-glucuronide, isoferulic acid 3-O-sulfate, …
Number of citations: 10 www.mdpi.com
MH Omar, W Mullen, A Stalmach, C Auger… - Journal of agricultural …, 2012 - ACS Publications
… this peak is ferulic acid-4′-O-glucuronide, and this was confirmed by cochromatography with a chlorogenic acid metabolite previously identified as ferulic acid-4′-O-glucuronide by …
Number of citations: 50 pubs.acs.org
CC Wong, W Meinl, HR Glatt, D Barron… - The Journal of nutritional …, 2010 - Elsevier
… The glucuronidation of isoferulic acid was catalyzed at a high rate by UGT1A9, whereas UGT1A1 was the most active in the formation of ferulic acid-4-O-glucuronide. UGT1A1 and …
Number of citations: 87 www.sciencedirect.com
CC Wong, D Barron, C Orfila, F Dionisi… - Molecular nutrition & …, 2011 - Wiley Online Library
Scope: Hydroxycinnamic acids are abundant antioxidants in our diet. In humans, hydroxycinnamic acids are metabolized to form sulfates and glucuronides, with the majority recovered …
Number of citations: 34 onlinelibrary.wiley.com
E Van Rymenant, J Van Camp, B Pauwels… - The Journal of …, 2017 - Elsevier
… Upon arrival in the colon, esterase activity of the resident microflora releases FA [5], followed by conjugation to ferulic acid-4-O-sulfate (FA-sul) and ferulic acid-4-O-glucuronide (FA-glu) …
Number of citations: 45 www.sciencedirect.com
CC Wong, G Williamson - Biofactors, 2013 - Wiley Online Library
Hydroxycinnamic acids and flavonoids are dietary phenolic antioxidants that are abundant in our diet. Hydroxycinnamic acids are highly sulfated in vivo, and sulfotransferases (SULTs), …
Number of citations: 22 iubmb.onlinelibrary.wiley.com

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